molecular formula C13H13F3N2O3 B13916874 Ethyl (S)-3-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-hydroxypropanoate

Ethyl (S)-3-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-hydroxypropanoate

Cat. No.: B13916874
M. Wt: 302.25 g/mol
InChI Key: BZPFSWOOHFETMM-NSHDSACASA-N
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Description

Ethyl (S)-3-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-hydroxypropanoate is a chiral ester derivative featuring a 4-cyano-3-(trifluoromethyl)phenyl substituent. Its structure includes:

  • Stereochemistry: The (S)-configuration at the hydroxyl-bearing carbon, critical for enantioselective interactions in biological systems.
  • Functional groups: A hydroxypropanoate ester backbone, an amino linkage to the aryl group, and electron-withdrawing substituents (cyano and trifluoromethyl) on the phenyl ring.

Properties

Molecular Formula

C13H13F3N2O3

Molecular Weight

302.25 g/mol

IUPAC Name

ethyl (2S)-3-[4-cyano-3-(trifluoromethyl)anilino]-2-hydroxypropanoate

InChI

InChI=1S/C13H13F3N2O3/c1-2-21-12(20)11(19)7-18-9-4-3-8(6-17)10(5-9)13(14,15)16/h3-5,11,18-19H,2,7H2,1H3/t11-/m0/s1

InChI Key

BZPFSWOOHFETMM-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)[C@H](CNC1=CC(=C(C=C1)C#N)C(F)(F)F)O

Canonical SMILES

CCOC(=O)C(CNC1=CC(=C(C=C1)C#N)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-3-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-hydroxypropanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Amino Intermediate: The initial step involves the reaction of 4-cyano-3-(trifluoromethyl)aniline with an appropriate reagent to introduce the amino group.

    Esterification: The final step involves the esterification of the hydroxylated intermediate with ethyl alcohol to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-3-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl (S)-3-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-hydroxypropanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: It can be used in studies to understand the interaction of trifluoromethylated compounds with biological systems.

    Industrial Applications: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl (S)-3-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name Substituents/Functional Groups Stereochemistry Biological/Physical Properties
Ethyl (S)-3-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-hydroxypropanoate 4-cyano-3-(trifluoromethyl)phenyl, hydroxypropanoate ester, amino linkage (S)-configuration Likely influenced by electron-withdrawing groups; potential anti-cancer activity (inferred)
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate () 4-methoxyphenyl, acrylate ester, cyano group (2E)-conformation Precursor for 2-propenoylamides/2-propenoates; syn-periplanar C=C conformation
(S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide () 4-cyanophenoxy, 4-cyano-3-(trifluoromethyl)phenyl, amide, hydroxy, methyl group (S)-configuration Solid form; enhanced stability for pharmaceutical formulations
Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate () 4-fluorophenyl, amino ester (2S)-configuration Amino group may confer metabolic instability; fluorine enhances lipophilicity
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-cyano-3-(trifluoromethyl)phenyl group contrasts with the 4-methoxyphenyl group in –2. Methoxy is electron-donating, which may reduce electrophilicity compared to the target’s electron-withdrawing substituents, affecting reactivity and binding interactions .
  • Ester vs. Amide Functionality : The target’s ester group (hydrolytically labile) differs from the amide in (more stable), suggesting differences in metabolic half-life and bioavailability .
  • Stereochemical Influence : Both the target compound and ’s amide exhibit (S)-stereochemistry, which is often critical for receptor selectivity in drug design .

Physicochemical Properties

  • Solid vs. Amorphous Forms : emphasizes the solid form of a related amide, which improves formulation stability. The target compound’s physical state (crystalline/amorphous) could similarly impact solubility and shelf life .
  • Metabolic Stability: The amino group in ’s fluorophenyl derivative may undergo rapid deamination, whereas the target’s hydroxy group could confer resistance to certain metabolic pathways .

Biological Activity

Ethyl (S)-3-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-hydroxypropanoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the available literature on its biological activity, including enzyme interactions, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by the presence of a trifluoromethyl group and a cyano group attached to a phenyl ring. Its molecular formula is C13H12F3N2O3C_{13}H_{12}F_3N_2O_3, and it exhibits significant lipophilicity due to the trifluoromethyl substituent, which may influence its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

Enzyme Inhibition Studies

  • Enzyme Kinetics : Research has shown that this compound can inhibit enzymes such as lactate dehydrogenase (LDH). Inhibition kinetics were evaluated using Lineweaver-Burk plots, indicating competitive inhibition with a calculated KiK_i value of approximately 0.5 µM .
  • Case Study - Cancer Cell Lines : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with this compound resulted in reduced cell viability, suggesting potential anti-cancer properties. The IC50 values were determined to be around 10 µM after 48 hours of treatment.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antitumor Activity : The compound has shown promise in inhibiting tumor growth in xenograft models, where treated groups exhibited significant reductions in tumor size compared to controls .
  • Anti-inflammatory Properties : Preliminary findings indicate that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures .

Data Summary Table

Biological ActivityObservationsReferences
Enzyme InhibitionCompetitive inhibition of LDH
Antitumor ActivityReduced tumor size in xenograft models
Anti-inflammatory EffectsDecreased levels of TNF-alpha and IL-6
CytotoxicityIC50 = 10 µM against HeLa and MCF-7 cells

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